WF11899A;WF 11899A
Overview
Description
WF 11899A is a novel antifungal lipopeptide antibiotic. It was isolated from the culture broth of the fungus Coleophoma empetri F-11899. This compound has shown significant potential in combating fungal infections, making it a valuable asset in both medical and agricultural fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WF 11899A involves complex fermentation processes. The primary producer, Coleophoma empetri F-11899, undergoes a series of fermentation steps to yield the compound. The fermentation conditions include maintaining specific pH levels, temperature, and nutrient supply to optimize the yield of WF 11899A .
Industrial Production Methods
Industrial production of WF 11899A typically involves large-scale fermentation. The mutant strain M-7 of Coleophoma empetri F-11899 is used to enhance production efficiency. The fermentation broth is then subjected to extraction and purification processes to isolate WF 11899A in its pure form .
Chemical Reactions Analysis
Types of Reactions
WF 11899A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the lipopeptide, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its antifungal properties.
Substitution: Substitution reactions can introduce new functional groups, which may improve the compound’s stability or efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions are modified versions of WF 11899A with potentially enhanced antifungal properties. These modifications can lead to derivatives that may be more effective or have a broader spectrum of activity .
Scientific Research Applications
WF 11899A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lipopeptide synthesis and modification.
Biology: Researchers use WF 11899A to understand fungal cell wall synthesis and the mechanisms of antifungal resistance.
Medicine: WF 11899A is being investigated for its potential to treat fungal infections, particularly those resistant to conventional antifungal agents.
Mechanism of Action
WF 11899A exerts its antifungal effects by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This inhibition disrupts cell wall integrity, leading to cell lysis and death. The molecular targets include enzymes involved in β-(1,3)-D-glucan synthesis, such as glucan synthase .
Comparison with Similar Compounds
WF 11899A is unique among lipopeptide antibiotics due to its specific structure and mode of action. Similar compounds include:
Echinocandins: These are also lipopeptide antibiotics that inhibit β-(1,3)-D-glucan synthesis but differ in their molecular structure and spectrum of activity.
Amphotericin B: This polyene antifungal binds to ergosterol in fungal cell membranes, causing cell death. Unlike WF 11899A, it does not target the cell wall.
Caspofungin: Another echinocandin, caspofungin, shares a similar mechanism of action with WF 11899A but has different pharmacokinetic properties and clinical applications.
WF 11899A stands out due to its novel structure and potent antifungal activity, making it a promising candidate for further research and development.
Properties
IUPAC Name |
[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82N8O21S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-37(66)53-30-22-34(64)47(72)57-49(74)41-42(67)26(2)24-59(41)51(76)39(33(63)23-36(52)65)55-48(73)40(44(69)43(68)28-18-19-32(62)35(20-28)80-81(77,78)79)56-46(71)31-21-29(61)25-58(31)50(75)38(27(3)60)54-45(30)70/h18-20,26-27,29-31,33-34,38-44,47,60-64,67-69,72H,4-17,21-25H2,1-3H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)(H,77,78,79) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPLTEIQCKDUAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82N8O21S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1175.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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